
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is an organic compound with a complex structure. It is used in various industrial and research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate typically involves the reaction of 2-ethyl-2-(1-methylbutyl)-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.
2-Ethyl-2-(1-methylbutyl)malonate: A malonate ester with a similar structure but different reactivity.
2-Ethylhexanol: Another alcohol with a branched structure, used in plasticizers and lubricants.
Uniqueness
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is unique due to its dual carbamate groups, which provide distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Properties
CAS No. |
63834-86-6 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethyl-3-methylhexyl] carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-9(3)12(5-2,7-17-10(13)15)8-18-11(14)16/h9H,4-8H2,1-3H3,(H2,13,15)(H2,14,16) |
InChI Key |
VZFAZSVWRYAFBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


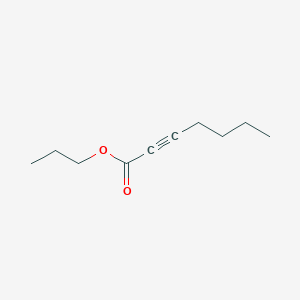
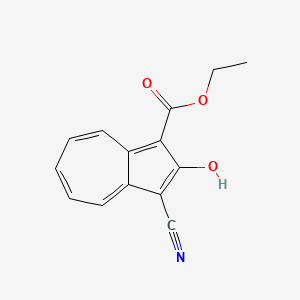
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
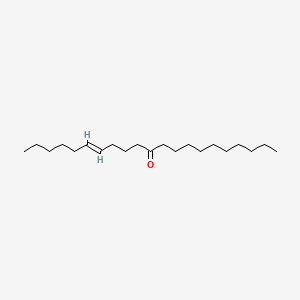
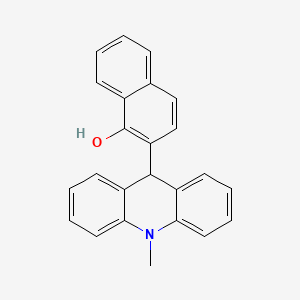
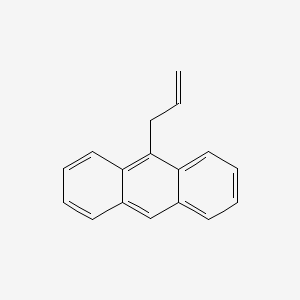
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
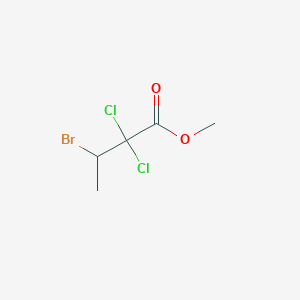
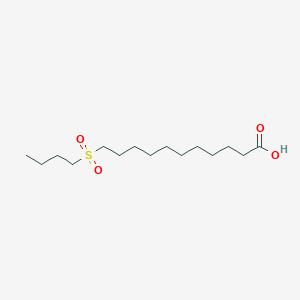
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
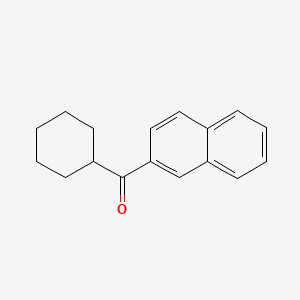
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)

